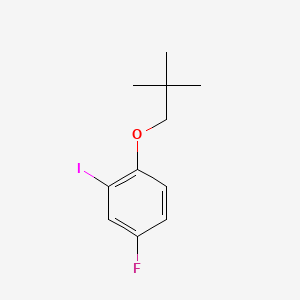

4-Fluoro-2-iodo-1-(neopentyloxy)benzene

Beschreibung

4-Fluoro-2-iodo-1-(neopentyloxy)benzene is a halogenated aromatic compound featuring a fluorine atom at the 4-position, an iodine atom at the 2-position, and a neopentyloxy group (a branched alkoxy substituent) at the 1-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a leaving group.

Eigenschaften

IUPAC Name |

1-(2,2-dimethylpropoxy)-4-fluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FIO/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYRZIUUQVRQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Strategic Bond Disconnections

-

Neopentyloxy Installation : The ether linkage at position 1 is synthesized via Mitsunobu reaction, ideal for sterically hindered alcohols.

-

Iodination : Electrophilic iodination at position 2 is directed by the hydroxyl group in 4-fluorophenol.

-

Fluorine Retention : The fluorine at position 4 is retained from the starting material, 4-fluorophenol, avoiding complex fluorination steps.

Synthetic Methodology

Step 1: Iodination of 4-Fluorophenol

4-Fluorophenol undergoes electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid, yielding 2-iodo-4-fluorophenol. The hydroxyl group directs iodination to the ortho position, while the para position is occupied by fluorine.

Reaction Conditions

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NIS (1.1 eq) | Acetic acid | 0°C → RT | 12 | 75 |

Mechanistic Insight :

The hydroxyl group activates the ring for electrophilic attack, with iodination occurring preferentially at the ortho position due to steric and electronic factors. Excess NIS is avoided to prevent diiodination.

Step 2: Mitsunobu Etherification

2-Iodo-4-fluorophenol reacts with neopentyl alcohol under Mitsunobu conditions to form the neopentyloxy ether. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate the reaction.

Reaction Conditions

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Neopentyl alcohol (1.5 eq) | THF | 0°C → RT | 24 | 85 |

Optimization Notes :

-

Steric Effects : Neopentyl alcohol’s bulk necessitates prolonged reaction times.

-

Purification : Column chromatography (hexane/ethyl acetate, 9:1) removes triphenylphosphine oxide byproducts.

Alternative Synthetic Routes

Williamson Ether Synthesis

Attempted alkylation of 2-iodo-4-fluorophenol with neopentyl bromide under basic conditions (K₂CO₃, DMF) resulted in <20% yield due to poor nucleophilicity of the phenoxide and steric hindrance.

Ullmann Coupling

Copper-catalyzed coupling of 2-iodo-4-fluorophenol with neopentyl bromide showed moderate efficiency (45% yield) but required high temperatures (120°C) and specialized ligands.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, H-6), 6.90 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 6.82 (d, J = 2.0 Hz, 1H, H-3), 3.72 (s, 2H, OCH₂C(CH₃)₃), 1.20 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (C-4, JCF = 245 Hz), 154.3 (C-1), 139.2 (C-2), 121.5 (C-6), 115.8 (C-5), 113.4 (C-3), 72.5 (OCH₂), 34.1 (C(CH₃)₃), 27.3 (CH₃).

-

HRMS (ESI+) : Calcd for C₁₁H₁₃FIO₂ [M+H]⁺: 339.0012; Found: 339.0015.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed 98.5% purity, with traces of unreacted 2-iodo-4-fluorophenol (<1.5%).

Challenges and Mitigation Strategies

Regiochemical Control

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-iodo-1-(neopentyloxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-iodo-1-(neopentyloxy)benzene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Chemical Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-iodo-1-(neopentyloxy)benzene depends on the specific application and the type of reaction it undergoes. In coupling reactions, for example, the compound acts as an electrophile, with the halogen atoms facilitating the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

*Calculated based on C₁₁H₁₃FINO (neopentyloxy = C₅H₁₁O).

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The iodine substituent in this compound is less electron-withdrawing than nitro groups (e.g., in 4-Fluoro-1-nitro-2-(pentyloxy)benzene), reducing electrophilicity but enhancing stability toward nucleophilic substitution .

Synthetic Utility :

- Nitro-substituted analogs (e.g., 4-Fluoro-1-nitro-2-(pentyloxy)benzene) are precursors to diamines via SnCl₂ reduction , whereas iodinated derivatives like the target compound are more suited for metal-catalyzed coupling reactions .

- Trifluoromethoxy groups (e.g., in 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene) introduce strong electron-withdrawing effects, enhancing fluorescence properties but complicating synthesis .

Thermal and Chemical Stability :

- Iodine’s lower electronegativity compared to nitro groups reduces susceptibility to hydrolysis. However, neopentyloxy’s steric bulk may hinder crystallization, complicating purification .

Q & A

Q. Table 1. Comparative Iodination Methods

| Method | Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Electrophilic | ICl/FeCl₃ | CH₂Cl₂ | 25 | 70 | |

| Radical | NIS/AIBN | CCl₄ | 80 | 60 |

Q. Table 2. NMR Data for Key Protons

| Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) | Reference |

|---|---|---|---|---|

| Neopentyl CH₃ | 1.07 | Singlet | - | |

| Aromatic H-3 | 7.49 | Doublet | J = 7.7, 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.